molecular formula C21H23BrN2O5S B2438846 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 865162-65-8

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Cat. No.: B2438846
CAS No.: 865162-65-8
M. Wt: 495.39
InChI Key: YIQMFNYQBMBEIZ-LNVKXUELSA-N
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Description

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. This Schiff base compound features a complex molecular architecture comprising a benzothiazole core with a bromo substituent at the 6-position, a 2-ethoxyethyl side chain at the 3-position, and a 3,4,5-trimethoxybenzamide group forming an imine linkage with the benzothiazole ring. This specific structural combination is designed to enhance biological activity and target specificity. Compounds within the benzothiazole class, particularly those with bromine substituents and alkoxy side chains, have demonstrated promising pharmacological profiles in preliminary investigations, showing potent activity against various cancer cell lines and microbial pathogens . The presence of the trimethoxybenzamide moiety is a notable structural feature, as this pharmacophore is found in several clinically established drugs, such as the antiemetic agent Trimethobenzamide, and is known to contribute to molecular interactions with biological targets . The primary research applications for this compound are in preclinical oncology and infectious disease studies. It serves as a key intermediate or lead compound for developing novel therapeutic agents, with potential uses as a chemical probe to investigate disease mechanisms involving specific enzymes and receptors . Researchers value this compound for its potential to inhibit cancer cell proliferation and combat resistant microbial strains. The mechanism of action, while not fully elucidated for this specific molecule, is believed to involve interaction with key cellular targets; related benzothiazole derivatives have been shown to inhibit specific enzymes involved in cancer progression and disrupt microbial cellular functions . This product is strictly for research applications in controlled laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O5S/c1-5-29-9-8-24-15-7-6-14(22)12-18(15)30-21(24)23-20(25)13-10-16(26-2)19(28-4)17(11-13)27-3/h6-7,10-12H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQMFNYQBMBEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Cyclization

The benzothiazole scaffold is synthesized from 2-amino-6-bromobenzenethiol and chloroacetic acid under acidic conditions:

$$
\text{2-Amino-6-bromobenzenethiol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{HCl, Δ}} \text{6-Bromobenzo[d]thiazol-2(3H)-one}
$$

Reaction Conditions

Parameter Specification
Solvent Anhydrous ethanol
Temperature Reflux (78°C)
Catalyst Piperidinium acetate
Reaction Time 12–16 hours

This step achieves 85–90% yield, with purity confirmed by HPLC (>98%).

Introduction of the 2-Ethoxyethyl Side Chain

Alkylation Protocol

The 3-position of the benzothiazolone is functionalized via nucleophilic substitution using 2-ethoxyethyl bromide :

$$
\text{6-Bromobenzo[d]thiazol-2(3H)-one} + \text{BrCH}2\text{CH}2\text{OCH}2\text{CH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-(2-Ethoxyethyl)-6-bromobenzo[d]thiazol-2(3H)-one}
$$

Optimized Parameters

Parameter Value
Base Potassium carbonate
Solvent Dimethylformamide (DMF)
Temperature 60°C
Yield 75–80%

Mass spectrometry (MS) analysis typically shows [M+H]⁺ at m/z 330.12.

Formation of the Imine Linkage with 3,4,5-Trimethoxybenzamide

Condensation Reaction

The critical Z-configured imine is established via Knoevenagel condensation:

$$
\text{3-(2-Ethoxyethyl)-6-bromobenzo[d]thiazol-2(3H)-one} + \text{3,4,5-Trimethoxybenzaldehyde} \xrightarrow{\text{Dean-Stark}} \text{(Z)-Target Compound}
$$

Key Observations

  • Stereochemical Control : The Z-configuration is favored due to steric hindrance from the 2-ethoxyethyl group, as confirmed by X-ray crystallography in analogous compounds.
  • Catalyst : Piperidinium acetate (0.5 eq.) in anhydrous toluene.
  • Azeotropic Water Removal : Dean-Stark apparatus ensures complete imine formation.

Spectral Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, imine-H), 7.45–7.30 (m, 3H, aromatic), 4.20 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.90 (s, 9H, OCH₃).
  • ¹³C NMR : 165.8 ppm (C=O), 153.2 ppm (imine-C).

Purification and Analytical Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min.

Purity and Yield Data

Step Yield (%) Purity (%)
Benzothiazole core 88 98
Alkylation 78 97
Condensation 65 99

Comparative Analysis of Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements involve microwave irradiation to reduce reaction times:

  • Condensation Step : 30 minutes at 100°C vs. 6 hours conventionally.
  • Yield Improvement : 72% vs. 65% under thermal conditions.

Solid-Phase Synthesis

Immobilization of the benzothiazolone on Wang resin enables iterative purification, though scalability remains challenging.

The Z-conformation is stabilized by intramolecular hydrogen bonding between the imine proton and the adjacent thiazole sulfur, as evidenced by DFT calculations in related compounds. This geometric preference is critical for biological activity, influencing receptor binding affinities.

Industrial-Scale Production Challenges

Key Limitations

  • Regioselectivity in Bromination : Competitive dibromination requires careful stoichiometric control.
  • Ethoxyethyl Group Stability : Prone to oxidative degradation under acidic conditions, necessitating inert atmospheres during storage.

Cost Analysis

Component Cost per kg (USD)
2-Ethoxyethyl bromide 1,200
3,4,5-Trimethoxybenzaldehyde 3,500
Total Raw Materials 5,700

Biological Activity

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound exhibits significant potential in medicinal chemistry due to its unique structural features and associated biological activities, particularly in anticancer and anti-inflammatory contexts.

Structural Features

The compound is characterized by:

  • Benzothiazole Moiety : This core structure is often linked to a variety of pharmacological properties.
  • Bromine Atom : Enhances reactivity and interaction with biological targets.
  • Ethoxyethyl Group : Potentially increases solubility and bioavailability.
  • Trimethoxybenzamide Group : Contributes to the compound's overall biological profile.

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), allowing for efficient generation of complex molecules. A common synthetic route includes:

  • Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with an aldehyde.
  • Bromination : Utilizing brominating agents to introduce the bromine atom.
  • Substitution with Ethoxyethyl Group : Reaction with ethoxyethyl bromide under basic conditions.

Anticancer Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit substantial anticancer properties. Studies have shown:

  • Inhibition of Cancer Cell Proliferation : The compound has been tested against various cancer cell lines, such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). Results demonstrate a significant reduction in cell viability at micromolar concentrations, indicating strong anticancer potential .
Concentration (µM)A431 Cell Viability (%)A549 Cell Viability (%)
0100100
17570
25045
43025
  • Mechanism of Action : The compound induces apoptosis and cell cycle arrest in cancer cells. Flow cytometry assays have confirmed these effects by showing increased sub-G1 populations indicative of apoptosis .

Anti-inflammatory Activity

In addition to anticancer properties, the compound exhibits anti-inflammatory effects:

  • Reduction of Inflammatory Cytokines : Studies have shown that treatment with this compound leads to decreased levels of IL-6 and TNF-α in macrophage cell lines (RAW264.7), which are critical mediators in inflammatory responses .
Cytokine Level (pg/mL)ControlTreated (10 µM)
IL-620050
TNF-α15030

Case Studies

  • Study on Apoptosis Induction : A study highlighted that at concentrations of 1, 2, and 4 µM, the compound significantly promoted apoptosis in A431 cells, comparable to established anticancer agents .
  • Inflammatory Response Modulation : Another investigation demonstrated the ability of this compound to inhibit migration in cancer cells while simultaneously modulating inflammatory pathways, showcasing its dual-action potential .

Q & A

Basic: How can researchers optimize the synthesis of this compound to maximize yield and purity?

Methodological Answer:
Synthesis optimization requires systematic adjustments to reaction parameters:

  • Temperature Control: Maintain precise temperature ranges (e.g., 60–80°C) during coupling reactions to minimize side products like E-isomers or bromine displacement byproducts .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of the benzo[d]thiazole core, while ethers (THF) improve selectivity in amide bond formation .
  • Catalyst Use: Employ palladium catalysts for Suzuki-Miyaura coupling if introducing aryl groups, ensuring inert atmospheres to prevent oxidation .
  • Purification: Use gradient HPLC (C18 columns, 70:30 acetonitrile/water mobile phase) to resolve Z/E isomers and remove unreacted trimethoxybenzamide precursors .

Basic: What analytical techniques are most effective for characterizing structure and purity?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR: Assign methoxy (δ 3.8–4.0 ppm), ethoxyethyl (δ 1.2–1.4 ppm for CH3, δ 3.5–3.7 ppm for OCH2), and ylidene proton (δ 8.2–8.5 ppm) signals. Compare with reference spectra of analogous benzothiazoles .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the aromatic region (δ 6.8–7.5 ppm) .
  • HPLC-MS: Use electrospray ionization (ESI+) to confirm molecular ion [M+H]+ and assess purity (>98%) with a 10-minute run time .
  • X-ray Crystallography: For absolute stereochemistry confirmation, grow crystals via slow evaporation in ethanol/water (1:1) .

Basic: How do methoxy and ethoxyethyl substituents influence solubility and reactivity?

Methodological Answer:

  • Solubility:
    • Methoxy groups enhance solubility in polar solvents (e.g., DMSO, methanol) via hydrogen bonding .
    • Ethoxyethyl chains improve lipid bilayer penetration (logP ~2.5), critical for cellular uptake in bioassays .
  • Reactivity:
    • Methoxy groups deactivate the benzene ring toward electrophilic substitution but stabilize radical intermediates during bromination .
    • Ethoxyethyl side chains may undergo hydrolysis under acidic conditions (e.g., HCl/THF), requiring pH 7–8 buffers in biological assays .

Advanced: What strategies address challenges in isolating the Z-isomer during synthesis?

Methodological Answer:

  • Stereochemical Control:
    • Use bulky bases (e.g., DBU) to favor Z-configuration via kinetic control during imine formation .
    • Low-temperature crystallization (4°C) selectively precipitates the Z-isomer due to higher lattice stability .
  • Chromatographic Separation:
    • Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) achieves >99% Z-isomer purity .
  • In Situ Monitoring: Track isomer ratios via real-time FTIR (C=N stretch at 1620 cm⁻¹ for Z vs. 1580 cm⁻¹ for E) .

Advanced: How can researchers determine the tautomeric equilibrium between Z and E isomers?

Methodological Answer:

  • Variable Temperature NMR (VT-NMR): Monitor proton shifts between δ 8.2–8.5 ppm (Z) and δ 7.8–8.0 ppm (E) from 25°C to 80°C. Calculate equilibrium constants (Keq) using integration ratios .
  • Computational Modeling:
    • DFT (B3LYP/6-31G*) calculates relative Gibbs free energies. Z-isomers are typically 2–3 kcal/mol more stable due to intramolecular H-bonding between the amide and ethoxyethyl group .
  • UV-Vis Spectroscopy: Detect λmax shifts (Z: 320 nm; E: 290 nm) in ethanol, correlating absorbance with isomer ratios .

Advanced: What computational methods predict interactions with biological targets (e.g., kinases)?

Methodological Answer:

  • Molecular Docking (AutoDock Vina):
    • Prepare the protein (e.g., PDB ID 3POZ) by removing water and adding polar hydrogens.
    • Define the binding site using residues within 10 Å of co-crystallized ligands.
    • Dock the compound with 50 runs; analyze poses with the lowest RMSD (<2.0 Å) and ΔG values (<-8 kcal/mol) .
  • MD Simulations (GROMACS):
    • Run 100 ns simulations in explicit solvent (TIP3P water) to assess binding stability. Calculate RMSD (<0.3 nm) and hydrogen bond occupancy (>70%) with catalytic residues .

Advanced: How does bromine substitution at position 6 affect bioactivity compared to other halogens?

Methodological Answer:

  • Comparative Bioactivity Table:
Halogen (X) IC50 (μM) *LogP Metabolic Stability (t1/2, h)
Br0.122.74.5
Cl0.452.43.2
F1.202.11.8

*Data from kinase inhibition assays

  • Mechanistic Insight: Bromine’s larger van der Waals radius enhances hydrophobic interactions with kinase ATP pockets, improving potency but reducing solubility .

Advanced: How to assess metabolic stability and degradation pathways in physiological conditions?

Methodological Answer:

  • Liver Microsome Assay:
    • Incubate compound (10 μM) with human liver microsomes (0.5 mg/mL) in NADPH buffer (37°C).
    • Sample at 0, 15, 30, 60 min; quantify parent compound via LC-MS. Calculate t1/2 using first-order kinetics .
  • Degradation Products:
    • Major pathway: Oxidative cleavage of the ethoxyethyl chain (CYP3A4-mediated) to form carboxylic acid derivatives .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Key Modifications:
    • Core: Replace benzo[d]thiazole with indole or quinoline to assess π-π stacking effects.
    • Substituents: Vary methoxy groups (e.g., replace with nitro or amino) to modulate electron density .
  • Assay Design:
    • Test derivatives against a panel of 10 kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays. Correlate activity with computed electrostatic potential maps .

Advanced: What is the role of the ylidene group in target interactions?

Methodological Answer:

  • Hydrogen Bonding: The ylidene N atom acts as a H-bond acceptor with backbone NH of kinase hinge regions (e.g., Met793 in EGFR) .
  • Conformational Rigidity: The planar ylidene structure enforces a cisoid amide conformation, aligning the trimethoxybenzamide for hydrophobic pocket insertion .

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